Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require controlled temperatures and reaction times to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[1,5-a]pyridine derivatives, while oxidation reactions can produce carboxylic acid derivatives .
Scientific Research Applications
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives with potential biological activities . The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
5-Bromopyrazolo[1,5-a]pyridine: Lacks the carboxylate group, making it less versatile in synthetic applications.
Uniqueness
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its combination of a bromine atom and a carboxylate ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents .
Biological Activity
Methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, interactions with specific targets, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_8BrN_3O_2 and a molecular weight of approximately 241.07 g/mol. The compound features a fused pyrazole and pyridine ring system, with a bromine atom at the 5-position and a methoxycarbonyl group at the 2-position. These structural elements contribute to its unique chemical properties and biological activities.
Research indicates that this compound functions primarily as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cell signaling pathways related to cancer and other diseases. Notably, this compound has shown significant inhibition of AXL and c-MET kinases, which are associated with tumor progression and metastasis .
Table 1: Kinase Inhibition Profile
Biological Activities
In addition to its kinase inhibition properties, this compound exhibits several other biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration .
- Analgesic Effects : It has also been reported to have analgesic properties, which could be beneficial in pain management applications .
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Cancer Models : In vitro studies have shown that this compound modulates various cellular responses through interactions with protein targets involved in signaling pathways. These interactions influence cell proliferation and survival rates in cancer models .
- HIV-1 Reverse Transcriptase Inhibition : A fragment-based drug discovery approach indicated that pyrazolo[1,5-a]pyridine analogs can inhibit HIV-1 reverse transcriptase (RT). While specific data for this compound is limited, structural similarities suggest potential efficacy against viral targets .
- Antituberculosis Activity : Related pyrazolo derivatives have been designed as new antituberculosis agents, demonstrating significant potency against drug-resistant Mycobacterium tuberculosis strains. The structural features of this compound may lend insights into optimizing similar compounds for enhanced efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for developing more potent derivatives. Variations in substitution patterns can lead to different biological outcomes:
Table 2: Structural Variants and Their Biological Activities
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Bromine at position 6 | Different kinase inhibition profile |
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate | Ethyl group instead of methyl | Potentially different solubility and bioavailability |
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate | Bromine at position 3 | Distinct biological activity |
These variations highlight how modifications can influence the compound's effectiveness against specific targets.
Properties
IUPAC Name |
methyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRNCGLQTCHTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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